molecular formula C9H14ClNO B6589998 (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride CAS No. 950477-78-8

(1S)-2-methoxy-1-phenylethan-1-amine hydrochloride

Cat. No.: B6589998
CAS No.: 950477-78-8
M. Wt: 187.7
InChI Key:
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Description

(1S)-2-methoxy-1-phenylethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.7. The purity is usually 95.
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Scientific Research Applications

Overview

The scientific research applications of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride span a range of fields, including its role in environmental estrogens research, countercurrent separation techniques, understanding of dietary phenolamides, analysis of carcinogenic compounds, plasma methods for biomolecule immobilization, and more. Each application showcases the chemical's utility in exploring biological activities, environmental impacts, and innovative technological advancements.

Environmental Estrogens Research

Methoxychlor, a chemical with structural similarities to this compound, serves as a model compound in the study of environmental estrogens. Its metabolism produces active estrogenic compounds, highlighting concerns about environmental chemicals' impact on reproductive health and development. The research elucidates methoxychlor's adverse effects on fertility and development, underscoring the potential risks posed by similar compounds to human health (Cummings, 1997).

Countercurrent Separation Techniques

The use of this compound in countercurrent separation (CCS) techniques has been explored for purifying phenylethanoid glycosides and iridoids. This research demonstrates the compound's relevance in streamlining the purification process of these biologically active molecules, indicating its utility in enhancing the efficiency of CCS in pharmaceutical and biochemical applications (Luca et al., 2019).

Dietary Phenolamides

Research on phenolamides, including those structurally related to this compound, reveals their presence across the plant kingdom and potential health benefits. These compounds' anti-inflammatory and antioxidant activities are highlighted, suggesting the importance of further studies to uncover their functionalities in human health (Wang et al., 2020).

Carcinogenic Compound Analysis

The compound's framework assists in understanding the analysis and effects of carcinogenic compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Research discusses the development of analytical methods to quantify PhIP and its metabolites, emphasizing the importance of sensitive and selective techniques for assessing carcinogenic exposure through diet (Teunissen et al., 2010).

Plasma Methods for Biomolecule Immobilization

Plasma surface treatments using compounds related to this compound have been investigated for creating chemically reactive surfaces. These surfaces are crucial for the covalent immobilization of biomolecules, offering promising applications in bio-interface technologies and medical devices (Siow et al., 2006).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "Benzaldehyde", "Methanol", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Methyl iodide", "Ethylamine" ], "Reaction": [ "Step 1: Benzaldehyde is reacted with methanol and ammonia in the presence of hydrochloric acid to form (S)-2-methoxy-1-phenylethanol.", "Step 2: (S)-2-methoxy-1-phenylethanol is then reacted with sodium hydroxide and sodium borohydride to form (S)-2-methoxy-1-phenylethanolamine.", "Step 3: (S)-2-methoxy-1-phenylethanolamine is reacted with methyl iodide to form (S)-2-methoxy-1-phenylethan-1-amine.", "Step 4: (S)-2-methoxy-1-phenylethan-1-amine is then reacted with hydrochloric acid to form (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride." ] }

CAS No.

950477-78-8

Molecular Formula

C9H14ClNO

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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